molecular formula C18H16N2O2S B11186374 4-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

4-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11186374
M. Wt: 324.4 g/mol
InChI Key: SJYUXSHSBAFKKC-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C17H16N2O2S. This compound is characterized by the presence of a methoxy group, a thiazole ring, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methylphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Coupling with 4-methoxybenzoyl Chloride: The thiazole intermediate is then coupled with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other benzamide derivatives. This uniqueness makes it valuable for specific research applications where thiazole functionality is required.

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

4-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C18H16N2O2S/c1-12-3-5-13(6-4-12)16-11-23-18(19-16)20-17(21)14-7-9-15(22-2)10-8-14/h3-11H,1-2H3,(H,19,20,21)

InChI Key

SJYUXSHSBAFKKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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